(4-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)methanamine
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Overview
Description
(4-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)methanamine: is a chemical compound with the molecular formula C12H19N3O2S It features a phenyl ring substituted with a methanamine group and a sulfonyl group linked to a methylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)methanamine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzaldehyde and 4-methylpiperazine.
Reduction: The nitro group of 4-nitrobenzaldehyde is reduced to an amine using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Sulfonylation: The resulting amine is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.
Final Coupling: The sulfonylated intermediate is coupled with 4-methylpiperazine under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reduction: Utilizing continuous flow reactors for the reduction step to ensure consistent quality and yield.
Automated Sulfonylation: Employing automated systems for the sulfonylation step to enhance efficiency and safety.
Purification: Implementing advanced purification techniques such as crystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of N-oxides or imines.
Reduction: Conversion to sulfides.
Substitution: Introduction of various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic systems for organic transformations.
Material Science: Incorporated into polymers to enhance their properties.
Biology
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Receptor Binding: Investigated for its potential to bind to specific biological receptors.
Medicine
Drug Development: Explored as a scaffold for designing new therapeutic agents, particularly in oncology and neurology.
Diagnostic Tools: Utilized in the development of diagnostic assays due to its binding properties.
Industry
Chemical Synthesis: Employed in the synthesis of complex organic molecules.
Pharmaceutical Manufacturing: Used in the production of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism by which (4-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)methanamine exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways: Modulating signaling pathways related to cell growth, apoptosis, or neurotransmission.
Comparison with Similar Compounds
Similar Compounds
(4-(4-Methylpiperazin-1-yl)phenyl)methanamine: Lacks the sulfonyl group, affecting its reactivity and binding properties.
(4-(4-Methylpiperazin-1-yl)sulfonyl)aniline: Similar structure but with an aniline group instead of methanamine.
Uniqueness
Binding Affinity: The presence of both the sulfonyl and methanamine groups enhances its binding affinity to certain biological targets.
Reactivity: The combination of functional groups allows for diverse chemical reactions, making it a versatile compound in synthesis and research.
This detailed overview provides a comprehensive understanding of (4-((4-Methylpiperazin-1-yl)sulfonyl)phenyl)methanamine, highlighting its preparation, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C12H19N3O2S |
---|---|
Molecular Weight |
269.37 g/mol |
IUPAC Name |
[4-(4-methylpiperazin-1-yl)sulfonylphenyl]methanamine |
InChI |
InChI=1S/C12H19N3O2S/c1-14-6-8-15(9-7-14)18(16,17)12-4-2-11(10-13)3-5-12/h2-5H,6-10,13H2,1H3 |
InChI Key |
IURCGXIROVPWGE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CN |
Origin of Product |
United States |
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